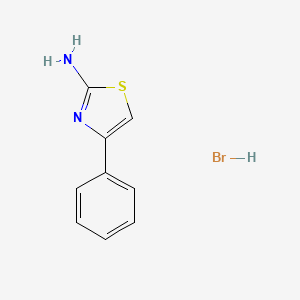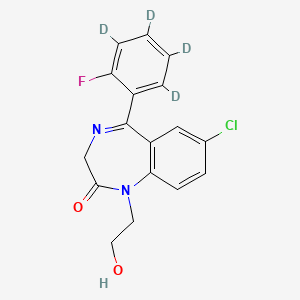
(R)-6-(Piperidin-2-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-6-(Piperidin-2-yl)nicotinsäure ist eine chirale Verbindung, die zur Klasse der Nicotinsäuren gehört. Sie weist einen Piperidinring auf, der an der 6-Position des Nicotinsäuremoleküls gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-6-(Piperidin-2-yl)nicotinsäure beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Piperidinrings, der aus kommerziell erhältlichen Ausgangsmaterialien gewonnen werden kann.
Bildung des Nicotinsäuremoleküls: Der Piperidinring wird dann unter spezifischen Reaktionsbedingungen mit einem Nicotinsäurederivat gekoppelt, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin).
Chirale Auflösung: Das resultierende Produkt wird chiralen Trennverfahren unterzogen, um das gewünschte (R)-Enantiomer zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (R)-6-(Piperidin-2-yl)nicotinsäure können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Piperidin-2-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Formation of the Nicotinic Acid Moiety: The piperidine ring is then coupled with a nicotinic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chiral Resolution: The resulting product is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-6-(Piperidin-2-yl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-6-(Piperidin-2-yl)nicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Piperidinring mit verschiedenen Substituenten modifiziert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Alkylhalogenide unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
(R)-6-(Piperidin-2-yl)nicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen Rolle bei der Modulation biologischer Pfade und als Ligand für Rezeptorstudien.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und neuroprotektiver Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-6-(Piperidin-2-yl)nicotinsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. nikotinergen Acetylcholinrezeptoren. Die Verbindung bindet an diese Rezeptoren, moduliert ihre Aktivität und beeinflusst nachgeschaltete Signalwege. Dies kann zu verschiedenen biologischen Wirkungen führen, einschließlich Veränderungen der Neurotransmitterfreisetzung und der Empfindlichkeit der Rezeptoren.
Wirkmechanismus
The mechanism of action of ®-6-(Piperidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release and receptor sensitivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-6-(Piperidin-2-yl)nicotinsäure: Das Enantiomer von (R)-6-(Piperidin-2-yl)nicotinsäure, das möglicherweise unterschiedliche biologische Aktivitäten aufweist.
Nicotinsäure: Die Stammverbindung, der der Piperidinring fehlt.
Piperidinderivate: Verbindungen mit ähnlichen Piperidinstrukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
(R)-6-(Piperidin-2-yl)nicotinsäure ist einzigartig aufgrund ihrer chiralen Natur und des Vorhandenseins sowohl des Nicotinsäuremoleküls als auch des Piperidinrings. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-[(2R)-piperidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
RZJLEDUQUYLGTF-SECBINFHSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)C2=NC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)
![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)


![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)

![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
